![molecular formula C20H16ClN5O2S B2548685 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 848928-98-3](/img/structure/B2548685.png)
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vibrational Spectroscopic Signatures and Molecular Stability
The study of the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has provided significant insights into its vibrational spectroscopic signatures. Utilizing Raman and Fourier transform infrared spectroscopy, the research compared experimental results with those generated by ab initio calculations using the GAUSSIAN 09 software package. The density functional theory (DFT) model employed the Becke, 3-parameter, Lee–Yang–Parr exchange correlation functions with a 6–311++(d,p) basis set. This approach allowed for a detailed analysis of the molecule's geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. The study confirmed the molecule's stability through stereo-electronic interactions, as evidenced by natural bond orbital (NBO) analysis and vibrational spectral analysis. The presence of strong stable hydrogen bonds (N–H···N) and weaker intramolecular interactions (C–H···O and N–H···O) was revealed, contributing to the molecule's stability. The Hirshfeld surface analysis provided further understanding of the intermolecular contacts within the crystal structure, and the pharmacokinetic properties were explored through adsorption, distribution, metabolism, excretion, and toxicity results. In-silico docking suggested inhibition activity against viruses .
Crystal Structure and Conformation
The crystal structures of related compounds, specifically N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, have been characterized to reveal their molecular conformations. The molecules exhibit a folded conformation, with the pyrimidine ring inclined to the benzene ring at specific angles. In the first compound, the inclination is 42.25°, while in the second compound, two independent molecules show inclinations of 59.70° and 62.18°, respectively. These findings highlight the non-planar nature of these molecules and suggest that the inclination angles may influence the molecule's interactions and stability .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on derivatives of pyrazolo[3,4-d]pyrimidin-4-yl compounds has highlighted their potential as anticancer agents. A study detailed the design, synthesis, and in vitro evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. These compounds exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines, suggesting their utility in developing new anticancer therapies (Al-Sanea et al., 2020).
Antimicrobial and Anticancer Agents
Another line of research focused on pyrazolo[4,3-d]-pyrimidine derivatives, investigating their synthesis and evaluation as antimicrobial and anticancer agents. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating significant potential in both areas (Hafez et al., 2016).
Radiosynthesis for PET Imaging
The radiosynthesis of derivatives for imaging purposes, such as [18F]PBR111, a selective radioligand for the translocator protein (18 kDa) with positron emission tomography (PET), represents another significant application. This compound, part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, showcases the utility of such derivatives in medical diagnostics and research (Dollé et al., 2008).
Analgesic Properties
Research into trisubstituted pyrazoles containing thiophen, 2-alkyloxypyridine, and thieno[2,3-d]pyrimidine heterocycles explored their potential as analgesic agents. This study demonstrated the analgesic properties of these compounds, further expanding the therapeutic applications of the chemical family to which the specified compound belongs (Khalifa et al., 2019).
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-28-16-4-2-3-14(9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWHDHZWNMNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


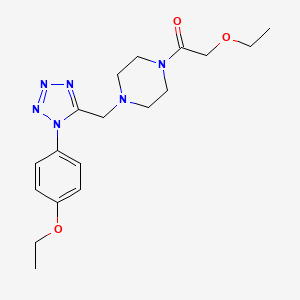
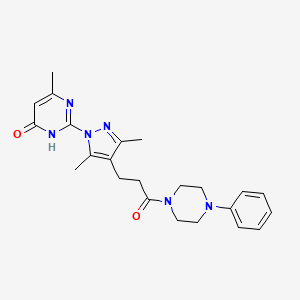
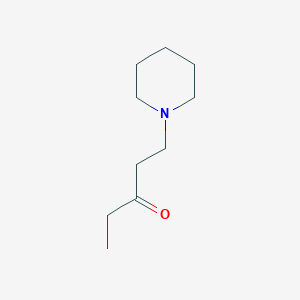
![Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B2548608.png)
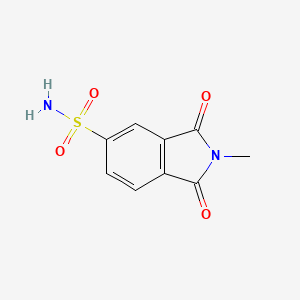
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)

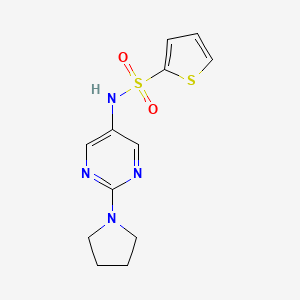
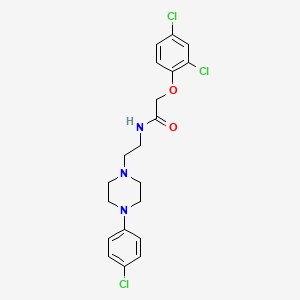
![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)
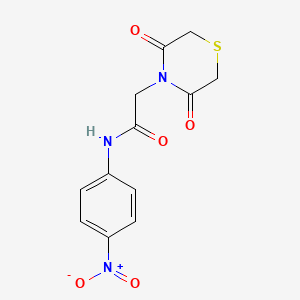
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)